3-(2-Aminoethyl)benzenesulfonamide
Overview
Description
3-(2-Aminoethyl)benzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group that is S-linked to a benzene ring and an aminoethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of Benzenesulfonamide, 3-(2-aminoethyl)- is Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, which is a fundamental reaction in the transport of carbon dioxide from tissues to lungs .
Mode of Action
Benzenesulfonamide, 3-(2-aminoethyl)- interacts with CAII by binding to it . This interaction can influence the activity of CAII, potentially altering its ability to catalyze the hydration of carbon dioxide
Biochemical Pathways
The interaction of Benzenesulfonamide, 3-(2-aminoethyl)- with CAII affects the carbon dioxide hydration pathway . This pathway is essential for maintaining the acid-base balance in the body and facilitating the transport of carbon dioxide from tissues to the lungs
Result of Action
Its interaction with caii could potentially influence the enzyme’s activity and thereby affect the carbon dioxide hydration pathway . This could have implications for processes such as acid-base balance and carbon dioxide transport .
Action Environment
The action, efficacy, and stability of Benzenesulfonamide, 3-(2-aminoethyl)- can be influenced by various environmental factors . For example, hypoxic conditions within large or infiltrative hypovascular tumors can produce intracellular acidification, which could activate many signaling pathways and augment cancer cell growth and invasion . .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 3-(2-aminoethyl)- is a foundational component in generating polymers, surfactants, and catalysts . It also plays a significant role in the synthesis of peptides and proteins . It is believed to function as an inhibitor of diverse enzymes, including proteases and kinases .
Cellular Effects
It has been used in studies involving human hepatocellular carcinoma (HCC) cells .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide, 3-(2-aminoethyl)- remains partially understood. Nevertheless, it is believed to function as an inhibitor of diverse enzymes, including proteases and kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an amine. The general reaction is as follows:
RSO2Cl+R2′NH→RSO2NR2′+HCl
A base such as pyridine is often added to absorb the HCl generated during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamide group can be reduced to form sulfinamides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-(2-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antiglaucoma agent.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Sulfanilamide: Another benzenesulfonamide with similar structural features but different functional groups.
Sulfamethoxazole: A widely used antibiotic containing a sulfonamide group.
Ampiroxicam: A sultam used as an anti-inflammatory drug.
Uniqueness: 3-(2-Aminoethyl)benzenesulfonamide is unique due to its specific aminoethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it valuable in both research and therapeutic applications .
Properties
IUPAC Name |
3-(2-aminoethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-5-4-7-2-1-3-8(6-7)13(10,11)12/h1-3,6H,4-5,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLOPTDNFFBZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664065 | |
Record name | 3-(2-Aminoethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81760-42-1 | |
Record name | 3-(2-Aminoethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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